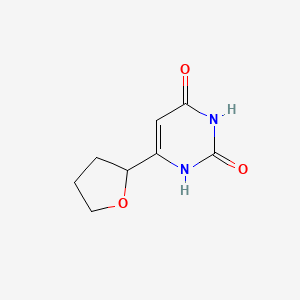
6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
The compound “6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a tetrahydrofuran-2-yl group attached to it .
Synthesis Analysis
The synthesis of such compounds has been discussed in the literature . Two variants are discussed for the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted by intramolecular cyclization under the influence of sodium methoxide to give methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring with a tetrahydrofuran-2-yl group attached to it . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
In terms of chemical reactions, it has been shown that some of the derivatives containing a (tetrahydrofuran-2-yl)methyl substituent at the nitrogen atom of the pyrrole ring on treatment with thionyl chloride underwent recyclization with the formation of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine derivatives .Aplicaciones Científicas De Investigación
Green Synthesis Methods
Ahadi et al. (2014) explored a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation–Michael addition–cyclization process. This synthesis avoids the need for chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).
Theoretical Analysis and Comparison
Prasad et al. (2010) conducted a theoretical analysis of tegafur, a derivative of "6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione," comparing its molecular electrostatic potential surfaces, polarizability, and hyperpolarizability with those of 5-fluoro-uracil to interpret the selectivity of tegafur as a prodrug over 5-FU (Prasad et al., 2010).
Antimicrobial Activity
Vlasov et al. (2022) synthesized and evaluated the antimicrobial activity of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones against various bacteria, showing moderate activity and suggesting potential for antibacterial applications (Vlasov et al., 2022).
Facile Synthesis Approaches
Hamama et al. (2012) reported on the facile construction of substituted pyrimido[4,5-d]pyrimidones, demonstrating various synthetic approaches to achieve different substitutions on the pyrimidine ring, contributing to the diversity of pyrimidine derivatives (Hamama et al., 2012).
Oxidative Activity and Protective Effects
Meshcheryakova et al. (2022) studied the effects of new pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in whole blood and bone marrow, suggesting that these compounds may increase the body's adaptive capabilities and have protective effects under extreme conditions (Meshcheryakova et al., 2022).
Propiedades
IUPAC Name |
6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h4,6H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITIJEGQKPQFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




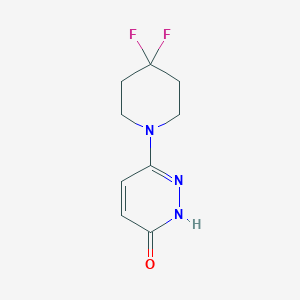



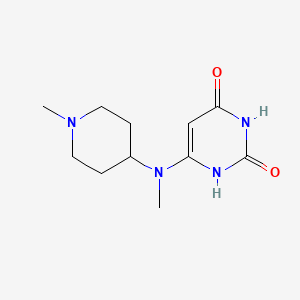
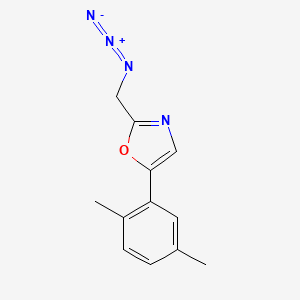
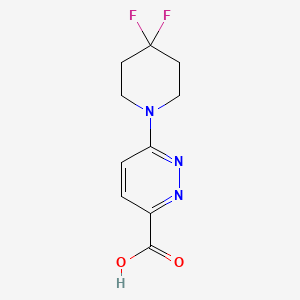
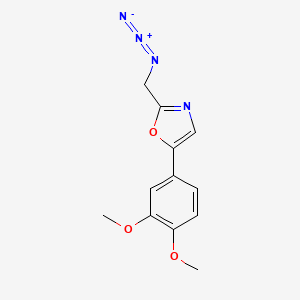
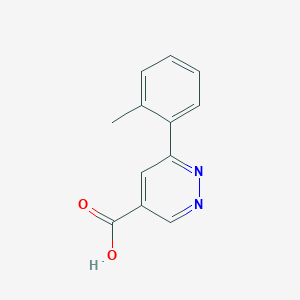
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)
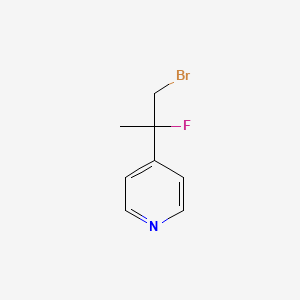
![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)
